N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 899746-22-6
VCID: VC7214928
InChI: InChI=1S/C21H22N4OS/c1-15-10-12-25(13-11-15)20-9-8-18(23-24-20)16-4-6-17(7-5-16)22-21(26)19-3-2-14-27-19/h2-9,14-15H,10-13H2,1H3,(H,22,26)
SMILES: CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4
Molecular Formula: C21H22N4OS
Molecular Weight: 378.49

N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide

CAS No.: 899746-22-6

Cat. No.: VC7214928

Molecular Formula: C21H22N4OS

Molecular Weight: 378.49

* For research use only. Not for human or veterinary use.

N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide - 899746-22-6

Specification

CAS No. 899746-22-6
Molecular Formula C21H22N4OS
Molecular Weight 378.49
IUPAC Name N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]thiophene-2-carboxamide
Standard InChI InChI=1S/C21H22N4OS/c1-15-10-12-25(13-11-15)20-9-8-18(23-24-20)16-4-6-17(7-5-16)22-21(26)19-3-2-14-27-19/h2-9,14-15H,10-13H2,1H3,(H,22,26)
Standard InChI Key WGMCYWDDCAUFFG-UHFFFAOYSA-N
SMILES CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • Pyridazine Ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2.

  • 4-Methylpiperidine Substituent: Attached to the pyridazine via a nitrogen atom, this aliphatic heterocycle introduces steric bulk and basicity.

  • Thiophene-2-Carboxamide-Phenyl Group: A phenyl ring connected to a thiophene carboxamide, providing planar aromaticity and hydrogen-bonding capacity.

The interplay of these motifs creates a conformationally flexible yet sterically constrained molecule, as evidenced by its SMILES notation:
CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4.

Physicochemical Profile

Key properties include:

PropertyValue
Molecular FormulaC21H22N4OS\text{C}_{21}\text{H}_{22}\text{N}_4\text{OS}
Molecular Weight378.49 g/mol
IUPAC NameN-[4-(6-(4-Methylpiperidin-1-yl)pyridazin-3-yl)phenyl]thiophene-2-carboxamide
CAS Number899746-22-6
SolubilityNot publicly available

The compound’s logP (estimated via fragment-based methods) suggests moderate lipophilicity, aligning with its potential for membrane permeability.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis likely proceeds through three modular steps:

  • Pyridazine Core Formation: Cyclocondensation of a 1,4-diketone with hydrazine yields the pyridazine ring.

  • Piperidine Substitution: Nucleophilic aromatic substitution introduces 4-methylpiperidine at the pyridazine’s 6-position.

  • Carboxamide Coupling: Amide bond formation between the pyridazine-phenyl intermediate and thiophene-2-carboxylic acid completes the structure.

Key Reaction Conditions

  • Step 1: Hydrazine hydrate in ethanol under reflux (80°C, 12 hrs).

  • Step 2: 4-Methylpiperidine with K2_2CO3_3 in DMF (100°C, 24 hrs).

  • Step 3: HATU-mediated coupling in dichloromethane at room temperature.

Yield optimization remains unreported, but analogous syntheses achieve 60–75% efficiency after purification .

Hypothetical Applications and Biological Relevance

Kinase Inhibition

Patent literature describes piperidine-pyridazine carboxamides as inhibitors of kinases involved in oncology and inflammation . The 4-methylpiperidine group may occupy hydrophobic kinase pockets, as seen in compounds targeting BRAF or JAK2 .

Material Science Applications

The conjugated π-system (thiophene-pyridazine) suggests utility in organic electronics. Thiophene derivatives are widely used in photovoltaic cells, though this application remains speculative for the compound.

Future Research Directions

  • Biological Screening: Prioritize assays against tuberculosis, cancer cell lines, and kinase panels.

  • ADME Profiling: Evaluate solubility, metabolic stability, and plasma protein binding.

  • Crystallography: Obtain single-crystal X-ray data to confirm stereochemistry and intermolecular interactions .

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